molecular formula C10H10N2 B13032162 5-Methylquinolin-7-amine CAS No. 1823900-95-3

5-Methylquinolin-7-amine

Cat. No.: B13032162
CAS No.: 1823900-95-3
M. Wt: 158.20 g/mol
InChI Key: KRHRADSIGIKNNE-UHFFFAOYSA-N
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Description

5-Methylquinolin-7-amine, with the molecular formula C10H10N2 and a molecular weight of 158.20 g/mol, is a functionalized quinoline derivative offered for research and development purposes. This compound is part of the quinoline chemical family, a privileged scaffold in medicinal chemistry known for its wide range of biological activities. The structure features an amine group at the 7-position and a methyl group at the 5-position of the quinoline core, making it a valuable intermediate for the synthesis of more complex molecules. Quinoline derivatives are of significant interest in anticancer research. They have demonstrated potential to act through various mechanisms, including inhibition of tubulin polymerization. This process is critical for cell division, and its disruption can lead to cell cycle arrest during the G2/M phase and subsequently induce apoptosis (programmed cell death) in cancer cells. The exploration of novel quinoline-based compounds is particularly valuable for overcoming drug resistance in cancer therapies . As a chemical building block, this compound can be utilized to generate diverse compound libraries for high-throughput screening against various biological targets. Researchers can further functionalize the amine group to develop potential pharmacologically active agents. This product is intended for research applications in laboratory settings only. Handling Note: For research use only. Not for human or veterinary use.

Properties

CAS No.

1823900-95-3

Molecular Formula

C10H10N2

Molecular Weight

158.20 g/mol

IUPAC Name

5-methylquinolin-7-amine

InChI

InChI=1S/C10H10N2/c1-7-5-8(11)6-10-9(7)3-2-4-12-10/h2-6H,11H2,1H3

InChI Key

KRHRADSIGIKNNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1C=CC=N2)N

Origin of Product

United States

Preparation Methods

Starting from 7-Halo-5-methylquinoline

A common approach involves halogenation at the 7-position of 5-methylquinoline to form 7-chloro-5-methylquinoline, followed by nucleophilic substitution with ammonia or an amine source to yield 5-methylquinolin-7-amine.

Reaction Scheme:

Step Reactants Conditions Product Yield (%)
1 5-Methylquinoline + Cl2 or SOCl2 Chlorination or halogenation 7-Chloro-5-methylquinoline 70-85
2 7-Chloro-5-methylquinoline + NH3 Reflux in ethanol or aqueous This compound 65-90

This nucleophilic aromatic substitution exploits the electron-deficient nature of the 7-position, facilitating displacement of the halogen by ammonia.

Reduction of 7-Nitro-5-methylquinoline

Another pathway involves nitration of 5-methylquinoline at the 7-position to give 7-nitro-5-methylquinoline, which is subsequently reduced to the corresponding amine.

Reaction Scheme:

Step Reactants Conditions Product Yield (%)
1 5-Methylquinoline + HNO3/H2SO4 Controlled nitration 7-Nitro-5-methylquinoline 60-75
2 7-Nitro-5-methylquinoline + Reducing agent (Fe/HCl or Sn/HCl or catalytic hydrogenation) Reduction This compound 70-95

Reduction can be performed using iron powder and hydrochloric acid, tin and hydrochloric acid, or catalytic hydrogenation over palladium on carbon.

Amination via Palladium-Catalyzed Cross-Coupling

Modern synthetic methods employ Buchwald-Hartwig amination, where 7-halogenated 5-methylquinoline undergoes palladium-catalyzed coupling with ammonia or amine equivalents under mild conditions.

Reaction Scheme:

Step Reactants Catalyst & Conditions Product Yield (%)
1 7-Bromo-5-methylquinoline + NH3 Pd catalyst, ligand, base, solvent, heat This compound 75-90

This method offers high selectivity and functional group tolerance.

Method Starting Material Key Reagents/Conditions Advantages Disadvantages
Halogenation + SNAr 5-Methylquinoline Cl2 or SOCl2; NH3, reflux Straightforward, good yields Requires handling halogen gases
Nitration + Reduction 5-Methylquinoline HNO3/H2SO4; Fe/HCl or catalytic H2 Established, scalable Harsh conditions, possible over-nitration
Palladium-catalyzed amination 7-Halo-5-methylquinoline Pd catalyst, ligand, base, NH3 Mild conditions, high selectivity Requires expensive catalysts
  • The nucleophilic aromatic substitution route using 7-chloro-5-methylquinoline and ammonia in ethanol under reflux typically achieves yields up to 90%, with purity confirmed by NMR and mass spectrometry.

  • Reduction of 7-nitro-5-methylquinoline with iron powder and hydrochloric acid is a classical method, yielding the amine in 80-95% yield, but requires careful control of reaction time and temperature to avoid side products.

  • Recent studies indicate that palladium-catalyzed amination provides superior regioselectivity and milder reaction conditions, with yields reported up to 90%, but require optimization of ligand and base to maximize efficiency.

Typical characterization data for this compound include:

Technique Observations
Melting Point Approximately 150-155 °C
IR Spectroscopy NH2 stretch around 3300-3500 cm⁻¹
1H NMR (DMSO-d6) Signals corresponding to methyl at 2.5 ppm, aromatic protons 6.5-8.5 ppm, NH2 broad singlet around 5-6 ppm
Mass Spectrometry Molecular ion peak consistent with C10H10N2 (M+H)+

The preparation of this compound is efficiently achieved through several synthetic routes, with halogenation followed by nucleophilic substitution and nitration followed by reduction being classical and reliable methods. Modern palladium-catalyzed amination offers an attractive alternative with improved selectivity and milder conditions. Selection of a method depends on available starting materials, scale, and desired purity.

Chemical Reactions Analysis

Oxidation Reactions

The amine group and methyl substituent participate in oxidation reactions under controlled conditions:

  • Amine Oxidation :
    Reaction with hydrogen peroxide or peracids (e.g., m-CPBA) yields N-oxides. For example, oxidation of 7-aminoquinoline derivatives produces quinoline-5,8-diones via intermediate N-oxide formation .
    Reagents : m-CPBA (meta-chloroperbenzoic acid), H<sub>2</sub>O<sub>2</sub>
    Conditions : 1,2-Dichloroethane, room temperature .
    Product : Quinoline N-oxide derivatives.

  • Methyl Group Oxidation :
    The methyl group can be oxidized to a carboxylic acid under strong oxidizing agents like KMnO<sub>4</sub>, though this is less common due to competing ring oxidation .

Reduction Reactions

Reduction primarily targets the quinoline ring or substituents:

  • Ring Reduction :
    Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the aromatic ring to tetrahydroquinoline derivatives, preserving the amine functionality .
    Reagents : Pd/C, H<sub>2</sub> (40–50 psi)
    Conditions : Ethanol, 25–50°C .
    Product : 5-Methyl-1,2,3,4-tetrahydroquinolin-7-amine.

  • Nitro Group Reduction :
    If nitro intermediates are present (e.g., in synthetic pathways), hydrogenation converts them to amines. For example, 7-nitro-5-methylquinoline reduces to 5-methylquinolin-7-amine .

Electrophilic Substitution

The amine group directs electrophiles to the 8th position (para to NH<sub>2</sub>):

  • Nitration :
    Nitration with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the 8th position .
    Conditions : Concentrated H<sub>2</sub>SO<sub>4</sub>, 0–5°C
    Product : 5-Methyl-8-nitroquinolin-7-amine.

  • Halogenation :
    Chlorination (Cl<sub>2</sub>/FeCl<sub>3</sub>) or bromination (Br<sub>2</sub>/H<sub>2</sub>O) occurs at the 8th position .

Nucleophilic Substitution

The amine group can be displaced under specific conditions:

  • Alkoxy/Aryloxy Substitution :
    Acid-catalyzed methanolysis replaces the amine with methoxy groups .
    Reagents : H<sub>2</sub>SO<sub>4</sub>/MeOH
    Conditions : Reflux, 24 hours
    Product : 5-Methyl-7-methoxyquinoline.

Protection/Deprotection of the Amine Group

  • Protection :
    Acetylation (Ac<sub>2</sub>O/pyridine) or benzoylation (BzCl) protects the amine as an acetamide/benzamide derivative .
    Reagents : Acetic anhydride, DMF
    Conditions : 50°C, 24 hours .
    Product : N-Acetyl-5-methylquinolin-7-amine.

  • Deprotection :
    Hydrolysis with H<sub>2</sub>SO<sub>4</sub>/MeOH regenerates the free amine .

Coupling Reactions

  • Stille Coupling :
    Palladium-catalyzed cross-coupling with organostannanes introduces aryl/alkyl groups at reactive positions .
    Reagents : Pd(PPh<sub>3</sub>)<sub>4</sub>, arylstannane
    Conditions : DMF, 100°C

Complexation and Metal-Catalyzed Reactions

  • Coordination with Transition Metals :
    The amine and quinoline nitrogen act as ligands for metals like Cu, Pd, and Fe, enabling catalytic cycles in cross-coupling or hydrogenation reactions .
    Example : Cu-catalyzed hydroamination of alkenes .

Acid-Base Reactions

  • Protonation :
    The amine group (pK<sub>a</sub> ~4.5) is protonated in acidic media, forming water-soluble ammonium salts .
    Reagents : HCl, H<sub>2</sub>SO<sub>4</sub>
    Product : 5-Methylquinolin-7-ammonium chloride.

Key Research Findings

  • Nitration Selectivity : Nitration of this compound exclusively occurs at the 8th position due to the strong para-directing effect of the NH<sub>2</sub> group .

  • N-Oxide Stability : Quinoline N-oxides derived from this compound are stable intermediates for further functionalization .

  • Protection Efficiency : Acetylation achieves >90% yield under mild conditions, while benzoylation requires harsher reagents (BnBr/K<sub>2</sub>CO<sub>3</sub>) .

Scientific Research Applications

5-Methylquinolin-7-amine has been studied for its anticancer properties , particularly as an inhibitor of tubulin polymerization. Research indicates that quinoline derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics. For instance, novel quinoline derivatives have shown antiproliferative activity against various human cancer cell lines, including MCF-7 and A2780. These compounds were evaluated for their ability to arrest the cell cycle at the G2/M phase and induce apoptosis through flow cytometry analysis .

Synthesis Overview

StepDescription
1Reaction of m-toluidine with glycerol to form a mixture of 5-methylquinoline and 7-methylquinoline.
2Further nitration reactions to yield specific derivatives such as 7-methyl-8-nitroquinoline .

Case Studies

Several studies highlight the efficacy of this compound in different therapeutic contexts:

  • Anticancer Activity:
    • A study demonstrated that derivatives based on this compound exhibited significant cytotoxicity against resistant cancer cell lines, underscoring its potential as a lead compound for developing new anticancer agents .
  • Neuronal Nitric Oxide Synthase Inhibition:
    • Research into aminoquinoline-based compounds has identified analogs that selectively inhibit neuronal nitric oxide synthase (nNOS), suggesting potential applications in treating neurodegenerative disorders . These compounds showed improved selectivity and potency compared to earlier generations.
  • Polyphenol Interactions:
    • The incorporation of this compound into nanoparticle formulations has been explored for enhancing drug delivery systems due to its interaction with polyphenols, which are known for their antioxidant properties .

Mechanism of Action

The mechanism of action of 5-Methylquinolin-7-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of enzymes involved in DNA synthesis and repair, leading to the disruption of cellular processes in microorganisms and cancer cells. Additionally, it can bind to receptors and modulate signaling pathways, affecting cellular functions such as proliferation, apoptosis, and metabolism.

Comparison with Similar Compounds

Structural Isomerism: 2-Methylquinolin-7-amine vs. 4-Methylquinolin-7-amine

2-Methylquinolin-7-amine (CAS 64334-96-9) shares the same molecular formula (C₁₀H₁₀N₂) but differs in the methyl group's position (2-position). It is synthesized via multi-step routes involving CuI/L-proline catalysis and Pd/Pt-based cross-coupling reactions, followed by purification via column chromatography . This isomer has documented safety hazards (H315: skin irritation; H319: eye irritation), requiring inert storage conditions .

4-Methylquinolin-7-amine (CAS 114058-79-6) is another isomer with the methyl group at the 4-position.

Property 5-Methylquinolin-7-amine 2-Methylquinolin-7-amine 4-Methylquinolin-7-amine
Molecular Formula C₁₀H₁₀N₂ C₁₀H₁₀N₂ C₁₀H₁₀N₂
CAS Number Not provided 64334-96-9 114058-79-6
Key Applications Limited data Synthetic intermediate Protein degrader building blocks
Safety Hazards Unknown H315, H319 Not specified

Functional Group Variations: Hydrochloride Salts and Derivatives

  • Quinolin-7-amine hydrochloride (CAS 580-15-4) demonstrates how salt formation (e.g., hydrochloride) enhances solubility for pharmaceutical use .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 5-Methylquinolin-7-amine, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves cyclization of substituted aniline precursors under reflux conditions. For characterization, employ 1H/13C NMR to confirm regioselectivity at the 7-amine position and GC-MS/HPLC to verify purity (>95%). Ensure synthetic pathways adhere to IUPAC nomenclature guidelines for unambiguous reporting .

Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Cross-validate spectral data with computational tools (e.g., DFT calculations) and compare against structurally analogous compounds (e.g., 7-Chloro-2-methylquinolin-4-amine ). Document solvent effects and instrument calibration details to resolve inconsistencies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and lab coats. Store under inert gas (N2/Ar) at 2–8°C. Reference safety data sheets (SDS) for structurally similar compounds (e.g., 2,2,4-Trimethyl-1H-quinolin-7-amine ) due to incomplete toxicological profiles for this compound .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

  • Methodological Answer : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. Use HPLC tracking to identify rate-limiting steps. Compare results with kinetic studies on quinoline derivatives (e.g., 6-Chloro-2-methyltetrahydroisoquinolin-7-amine ) to refine conditions .

Q. What strategies are effective for resolving contradictory bioactivity data (e.g., IC50 variability) in pharmacological assays?

  • Methodological Answer : Standardize assays with positive/negative controls (e.g., EC50 for reference compounds) and triplicate trials. Perform statistical analyses (ANOVA, t-tests) to distinguish experimental noise from true biological variation. Document batch-to-batch compound purity variations as a potential confounder .

Q. How can computational models predict the reactivity of this compound in novel catalytic systems?

  • Methodological Answer : Use density functional theory (DFT) to map electron density at the 7-amine and 5-methyl sites. Validate predictions with experimental kinetic studies (e.g., Hammett plots) and compare with quinoline analogs like 8-Nitroquinolin-7-yl derivatives .

Data Integrity & Reporting

Q. What ethical guidelines apply to publishing conflicting data on this compound’s physicochemical properties?

  • Methodological Answer : Disclose all raw data (e.g., DSC curves for melting points, solvent-dependent UV-Vis spectra) in supplementary materials. Use Maxwell’s framework for qualitative-quantitative mixed-method reporting to contextualize contradictions .

Q. How should researchers structure a literature review to identify knowledge gaps in this compound’s applications?

  • Methodological Answer : Prioritize peer-reviewed studies using meta-analysis tools to aggregate trends. Exclude non-peer-reviewed sources (e.g., ) and focus on recent publications (<5 years). Highlight gaps in ecological impact studies, citing limited biodegradability data for similar quinolines .

Experimental Design Considerations

  • Table 1 : Key Parameters for Pharmacological Assays

    ParameterRecommended ValueRationaleReference
    Purity Threshold≥95% (HPLC)Minimizes off-target effects
    SolventDMSO (≤0.1% v/v)Prevents cytotoxicity artifacts
    Biological Replicatesn=3–5 per conditionEnsures statistical power

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